Cas no 33643-94-6 (2-phenyl-3,4-dihydropyrimidin-4-one)

2-Phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a phenyl group at the 2-position. This structure serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid scaffold offers versatility in medicinal chemistry, enabling modifications for targeted biological activity. The compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by compatibility with various reaction conditions, making it valuable for constructing complex molecular architectures. Researchers appreciate its role in developing analogs with potential therapeutic applications, including kinase inhibition and antimicrobial activity.
2-phenyl-3,4-dihydropyrimidin-4-one structure
33643-94-6 structure
Product Name:2-phenyl-3,4-dihydropyrimidin-4-one
CAS No:33643-94-6
MF:C10H8N2O
MW:172.18332195282
MDL:MFCD00234618
CID:305584
PubChem ID:259156
Update Time:2025-06-22

2-phenyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylpyrimidin-4-ol
    • 4(3H)-Pyrimidinone, 2-phenyl-
    • 4-HYDROXY-2-PHENYLPYRIMIDINE
    • 4-oxo-2-phenyl-3,4-dihydropyrimidine
    • 2-Phenyl-3H-pyrimidin-4-on
    • 2-phenyl-3H-pyrimidin-4-one
    • 2-Phenyl-pyrimidin-4-on
    • 2-phenyl-3,4-dihydropyrimidin-4-one
    • 4-Pyrimidinol,2-phenyl-(9CI)
    • A875224
    • J-510268
    • SCHEMBL1133436
    • 4(1H)-Pyrimidinone, 2-phenyl-
    • SB55949
    • 2-phenylpyrimidin-4(3H)-one
    • 2-phenyl-4-pyrimidone
    • MFCD00234618
    • CS-0205291
    • AA-516/25012253
    • 127892-81-3
    • 2-phenyl-pyrimidin-4-ol
    • NSC-88808
    • 2-Phenyl-4(1H)-pyrimidinone #
    • SCHEMBL9698187
    • FT-0613316
    • DTXSID70955270
    • 2-phenyl-1H-pyrimidin-6-one
    • AB05266
    • F50833
    • 2-phenyl-4(3H)-pyrimidinone
    • NSC88808
    • EN300-61706
    • Z445152826
    • 2-Phenyl-4-hydroxypyrimidine
    • Hydroxyphenylpyrimidin
    • AKOS015830571
    • AKOS009845593
    • 33643-94-6
    • 2-phenyl-4-pyrimidinyloxy
    • DTXSID101312697
    • STL194131
    • DB-365283
    • 219543-66-5
    • DB-365247
    • 2-PHENYL-4-PYRIMIDINOL
    • STL451571
    • DB-081087
    • MDL: MFCD00234618
    • Inchi: 1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
    • InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
    • SMILES: O=C1C=CN=C(C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 172.06400
  • Monoisotopic Mass: 172.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.2g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.623
  • PSA: 46.01000
  • LogP: 1.84920

2-phenyl-3,4-dihydropyrimidin-4-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-phenyl-3,4-dihydropyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:33643-94-6)2-phenyl-3,4-dihydropyrimidin-4-one
Order Number:A875224
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):266.0
Email:sales@amadischem.com

2-phenyl-3,4-dihydropyrimidin-4-one Related Literature

Additional information on 2-phenyl-3,4-dihydropyrimidin-4-one

2-Phenyl-3,4-dihydropyrimidin-4-one (CAS No. 33643-94-6): An Overview of Its Structure, Synthesis, and Applications

2-Phenyl-3,4-dihydropyrimidin-4-one (CAS No. 33643-94-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the structure, synthesis methods, and various applications of 2-phenyl-3,4-dihydropyrimidin-4-one.

Structure and Properties

2-Phenyl-3,4-dihydropyrimidin-4-one is a white crystalline solid with a molecular formula of C11H12N2O and a molecular weight of 188.22 g/mol. The compound features a dihydropyrimidinone core with a phenyl substituent at the 2-position. The presence of the phenyl group imparts significant aromatic character to the molecule, influencing its physical and chemical properties. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.

The dihydropyrimidinone scaffold is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for its biological activities. The phenyl substituent further enhances these interactions by providing additional hydrophobicity and π-electron density. These structural features make 2-phenyl-3,4-dihydropyrimidin-4-one an attractive candidate for various biological studies.

Synthesis Methods

The synthesis of 2-phenyl-3,4-dihydropyrimidin-4-one has been extensively studied due to its importance in medicinal chemistry. One of the most common methods involves the Biginelli reaction, which is a multicomponent condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. For the synthesis of 2-phenyl-3,4-dihydropyrimidin-4-one, benzaldehyde, ethyl acetoacetate, and urea are typically used as starting materials.

The reaction proceeds via the formation of an imine intermediate followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions can be optimized to achieve high yields and purity. Recent advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing 2-phenyl-3,4-dihydropyrimidin-4-one, such as using microwave-assisted synthesis or solvent-free conditions.

Biological Activities and Applications

2-Phenyl-3,4-dihydropyrimidin-4-one has been investigated for its potential biological activities in various therapeutic areas. One of the most notable applications is its use as an antitumor agent. Studies have shown that compounds derived from the dihydropyrimidinone scaffold exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through multiple pathways.

In addition to its antitumor properties, 2-phenyl-3,4-dihydropyrimidin-4-one has also been explored for its anti-inflammatory and analgesic effects. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases.

The neuroprotective properties of 2-phenyl-3,4-dihydropyrimidin-4-one have also been studied. Compounds with this scaffold have shown promise in protecting neurons from oxidative stress and preventing neurodegeneration in models of Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising biological activities of 2-phenyl-3,4-dihydropyrimidin-4-one have led to several preclinical studies and early-stage clinical trials. These trials aim to evaluate the safety and efficacy of these compounds in treating various diseases. For instance, a Phase I clinical trial is currently underway to assess the safety profile of a derivative of 2-phenyl-3,4-dihydropyrimidin-4-one as an antitumor agent.

The future prospects for 2-phenyl-3,4-dihydropyrimidin-4-one-based compounds are promising. Ongoing research focuses on optimizing their pharmacokinetic properties to improve their bioavailability and reduce side effects. Additionally, efforts are being made to develop novel derivatives with enhanced potency and selectivity for specific therapeutic targets.

Conclusion

In conclusion, 2-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 33643-94-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs with diverse biological activities. As research continues to advance our understanding of this compound's properties and applications, it is likely that we will see more innovative uses in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33643-94-6)2-phenyl-3,4-dihydropyrimidin-4-one
A875224
Purity:99%
Quantity:1g
Price ($):266.0
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